molecular formula C22H24N2O4S B2917270 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894013-25-3

2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2917270
CAS No.: 894013-25-3
M. Wt: 412.5
InChI Key: AKKJANMTABCCQB-UHFFFAOYSA-N
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Description

The compound 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone features a 1H-indole core substituted at the 1-position with a morpholinoethanone group and at the 3-position with a 2-methylbenzyl sulfonyl moiety. This structure combines a sulfonamide-linked aromatic system with a morpholine ring, which is common in kinase inhibitors due to its ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-17-6-2-3-7-18(17)16-29(26,27)21-14-24(20-9-5-4-8-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKJANMTABCCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is an indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features an indole ring system with a sulfonyl group and a morpholinoethanone moiety, which may contribute to its biological activity.

Biological Activity Overview

Indole derivatives, including the compound , have been studied for various biological activities:

  • Antibacterial Activity : Indole derivatives have shown significant antibacterial effects against various strains. For instance, studies indicate that compounds with similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The antifungal properties of indole derivatives have been documented, with some compounds demonstrating effectiveness against common fungal pathogens .
  • Antitumor Activity : Research has highlighted the potential of indole derivatives in cancer treatment, with evidence suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Interaction with Cellular Targets : The sulfonyl group may enhance the compound's ability to interact with specific cellular targets, affecting cell signaling pathways related to inflammation and tumorigenesis .

Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult
AntibacterialDisk diffusion methodSignificant inhibition against E. coli
AntifungalBroth microdilution assayEffective against Candida albicans
AntitumorMTT assay on cancer cell linesInduced apoptosis in MCF-7 cells

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in clinical and preclinical settings:

  • Antitumor Efficacy : A study on a similar indole derivative demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that modifications to the indole structure can enhance anticancer activity.
  • Inflammation Models : In carrageenan-induced paw edema models, compounds structurally related to this compound showed significant reductions in edema formation and pro-inflammatory cytokine levels .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Sulfonyl Substituent Linked Group Molecular Weight XLogP3* Notable Features
Target: 2-(3-((2-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone 2-Methylbenzyl 1-Morpholinoethanone 466.5 (est.) ~3.1 Balanced lipophilicity; moderate solubility
1-Morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone 3-Trifluoromethylbenzyl 1-Morpholinoethanone 466.5 ~3.8 Higher lipophilicity (CF3); enhanced metabolic stability
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide 4-Fluorobenzyl N-(3-Methoxyphenyl)acetamide 452.5 ~2.9 Acetamide pharmacophore; increased polarity
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone None (hydroxy at C5) 2-Morpholinoethyl + ketone 378.4 ~2.5 Hydroxy group improves solubility; lower MW
1-(1H-Indol-3-yl)-2-morpholinoethane-1,2-dione None Morpholino-dione 258.3 1.4 High polarity; limited membrane permeability

*XLogP3 estimated via analogous compounds or computational tools.

Key Comparative Insights

Electronic and Steric Effects
  • Trifluoromethyl vs. Methylbenzyl ( vs. Target): The 3-trifluoromethylbenzyl group in the analogue () introduces strong electron-withdrawing effects, increasing the sulfonyl group’s electrophilicity. This may enhance interactions with positively charged residues in enzyme active sites.
  • Fluorobenzyl vs. Methylbenzyl ( vs. Target): The 4-fluorobenzyl substituent () reduces lipophilicity compared to the 2-methylbenzyl group but retains metabolic resistance due to fluorine’s inductive effect. The acetamide group in introduces hydrogen-bonding capacity distinct from the morpholinoethanone in the target .
Pharmacophore Diversity
  • Morpholinoethanone vs. The additional ketone group at the indole’s 3-position (vs. sulfonyl in the target) shifts electronic density, altering binding specificity .
  • Dione vs. Sulfonyl () : The dione structure in lacks the sulfonyl group, reducing steric bulk but limiting interactions with sulfonyl-binding pockets (e.g., ATP sites in kinases). Its lower molecular weight and higher polarity may favor solubility but hinder cellular uptake .

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